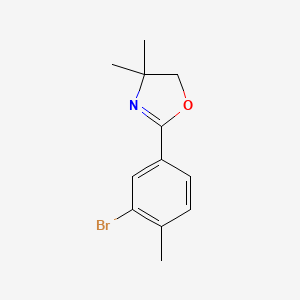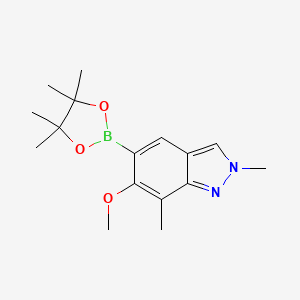
n-(2-Phenylquinoxalin-6-yl)acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylquinoxalin-6-yl)acetamidine is a compound belonging to the quinoxaline family, which is known for its diverse therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine typically involves the reaction of 2-phenylquinoxaline with acetamidine under specific conditions. One common method includes the use of phenacyl bromide and phenylene-1,2-diamines in the presence of pyridine as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often focuses on green chemistry approaches and cost-effective methods. These methods aim to minimize environmental impact while maximizing yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylquinoxalin-6-yl)acetamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-(2-Phenylquinoxalin-6-yl)acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-Phenylquinoxalin-6-yl)acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Phenylquinoxalin-6-yl)acetamidine include other quinoxaline derivatives such as:
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates
- N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamides .
Uniqueness
This compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C16H14N4 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
N'-(2-phenylquinoxalin-6-yl)ethanimidamide |
InChI |
InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |
Clave InChI |
MBZFPRQXOXEWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)












